4′-O-Methylpunctatin
CAS No.: 27434-98-6
Cat. No.: VC0191876
Molecular Formula: C18H16O6
Molecular Weight: 328.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27434-98-6 |
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Molecular Formula | C18H16O6 |
Molecular Weight | 328.32 |
Introduction
Chemical Classification and Structure
Homoisoflavonoid Classification
4′-O-Methylpunctatin belongs to the homoisoflavonoid class of natural products, specifically within the subgroup of 5,7,8-trioxygenated homoisoflavonoids. Homoisoflavonoids are characterized by a 16-carbon skeleton consisting of a chromanone (or chromen-4-one) structure with a benzyl or benzylidene group at the C-3 position. Unlike traditional isoflavonoids, homoisoflavonoids possess an additional carbon in their basic skeleton, leading to their distinctive chemical properties and biological activities .
Structural Features
The compound features a characteristic 3-benzylidenechroman-4-one skeleton with specific oxygenation pattern. The core structure includes hydroxyl and methoxy substituents at specific positions:
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Hydroxyl groups at positions 5 and 7 of the A-ring
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Methoxy group at position 8 of the A-ring
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Methoxy group at the 4′ position of the B-ring (hence the name "4′-O-Methylpunctatin")
This oxygenation pattern distinguishes it from other related compounds such as punctatin (compound 8), which lacks the 4′-methoxy group, and 7-O-methylpunctatin, which has a different methoxylation pattern .
Natural Sources and Distribution
Botanical Sources
4′-O-Methylpunctatin has been isolated from plant species belonging primarily to the family Asparagaceae, subfamily Scilloideae. The Tamm research group successfully isolated this compound from the bulbs of Eucomis autumnalis, a perennial bulbous plant native primarily to South Africa . This finding aligns with the broader distribution pattern of homoisoflavonoids, which are particularly abundant in the Asparagaceae family.
Ethnobotanical Context
The plant sources of 4′-O-Methylpunctatin have significant ethnobotanical importance. Eucomis autumnalis bulbs have been traditionally used in South African traditional medicine for various ailments. While the bulbs are known to be toxic, they have been utilized in traditional healing practices for treating:
This ethnomedicinal usage provides valuable context for understanding the potential biological activities of 4′-O-Methylpunctatin and related compounds isolated from these plants.
Isolation and Structural Elucidation
Extraction and Isolation Methods
The isolation of 4′-O-Methylpunctatin typically follows standard natural product isolation procedures, involving:
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Collection and preparation of plant material (typically bulbs)
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Extraction with organic solvents
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Sequential chromatographic separation techniques
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Purification by crystallization or additional chromatographic methods
The compound can be challenging to isolate in pure form due to the presence of structurally similar homoisoflavonoids in the source plants.
Structural Characterization
While the search results don't provide specific spectral data for 4′-O-Methylpunctatin itself, related compounds in the punctatin family have been characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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Mass Spectrometry:
Chemical Synthesis
Total Synthesis Approaches
The synthesis of 4′-O-Methylpunctatin and related homoisoflavonoids follows established synthetic routes for this class of compounds. Based on the synthetic methods described for similar punctatin derivatives, a general synthetic pathway typically involves:
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Starting from appropriately substituted acetophenones
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Treatment with dimethylformamide-dimethyl acetal (DMF-DMA) followed by acid treatment to form the chromen-4-one core
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Introduction of appropriate functionality at the C-3 position
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Selective protection/deprotection steps to establish the correct oxygenation pattern
Synthetic Challenges
The synthesis of 4′-O-Methylpunctatin presents several challenges:
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Regioselective introduction of methoxy and hydroxyl groups
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Control of stereochemistry during the introduction of the benzylidene moiety
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Selective deprotection of specific hydroxyl groups while maintaining others as methoxy groups
These synthetic challenges reflect the complex nature of the compound's structure and the need for careful control during the synthesis process.
Related Compounds in the Punctatin Family
Structural Relatives
4′-O-Methylpunctatin is one member of a broader family of structurally related homoisoflavonoids. Table 1 summarizes key related compounds and their structural features:
Compound | Alternative Name | Key Structural Features | Natural Source |
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Punctatin (8) | - | 5,7-dihydroxy-8-methoxy-3-benzylidenechroman-4-one | Eucomis punctata, E. comosa, E. pallidiflora |
3′-Hydroxypunctatin (10) | - | Additional hydroxyl at 3′ position | Chionodoxa luciliae, Muscari comosum |
3,9-Dihydropunctatin (11) | - | Reduced benzylidene double bond | Eucomis punctata, E. comosa, E. pallidiflora |
4′-O-Methyl-3,9-dihydropunctatin (12) | - | Reduced benzylidene double bond, 4′-methoxy group | Chionodoxa luciliae, Muscari comosum |
7-O-Methylpunctatin (2) | - | Methoxy group at 7-position | Various Asparagaceae species |
7-O-Methyl-3′-hydroxypunctatin (3) | - | Methoxy at 7-position, hydroxyl at 3′-position | Various Asparagaceae species |
Table 1: Structural relatives of 4′-O-Methylpunctatin and their natural sources .
Distribution in Plant Kingdom
The punctatin family of homoisoflavonoids shows a distinctive pattern of distribution primarily within the Asparagaceae family, subfamily Scilloideae. Notable genera containing these compounds include:
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Eucomis - Several species including E. autumnalis, E. punctata, E. comosa, and E. pallidiflora
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Drimia - Particularly D. maculata
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Chionodoxa - Specifically C. luciliae
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Muscari - Notably M. comosum
This distribution pattern suggests that the biosynthetic pathway for punctatin derivatives is conserved within specific plant clades.
Structure-Activity Relationships
Key Structural Determinants
The biological activity of punctatin derivatives appears to be influenced by specific structural features:
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Oxygenation pattern on the A-ring (positions 5, 7, and 8)
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Presence or absence of the 3-benzylidene double bond
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Substitution pattern on the B-ring (particularly at positions 3′ and 4′)
The specific arrangement of hydroxyl and methoxy groups likely influences receptor binding, cellular uptake, and metabolic stability of these compounds.
Comparative Activity
Based on the limited available data, it appears that the position of methoxylation (4′ versus 7) may significantly influence the biological activity profile of punctatin derivatives. The 7-O-methyl variant has demonstrated specific effects on vascular smooth muscle cell phenotype, suggesting position-specific structure-activity relationships within this compound class .
Future Research Directions
Research Gaps
Several important research gaps exist regarding 4′-O-Methylpunctatin:
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Comprehensive biological activity profiling
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Mechanism of action studies
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Structure-activity relationship investigations comparing different punctatin derivatives
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Pharmacokinetic and bioavailability studies
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Potential synergistic effects with other natural compounds
Promising Areas for Investigation
Based on the available data, promising areas for future research include:
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Evaluation of anti-inflammatory activities in various cell types and disease models
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Investigation of potential cardiovascular protective effects
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Exploration of possible synergistic combinations with established therapies
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Development of semi-synthetic derivatives with enhanced bioavailability or potency
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Detailed investigation of the molecular targets and signaling pathways affected by the compound
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